N-(furan-2-ylmethyl)-3,4-dimethylaniline N-(furan-2-ylmethyl)-3,4-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 356092-19-8
VCID: VC7684417
InChI: InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3
SMILES: CC1=C(C=C(C=C1)NCC2=CC=CO2)C
Molecular Formula: C13H15NO
Molecular Weight: 201.269

N-(furan-2-ylmethyl)-3,4-dimethylaniline

CAS No.: 356092-19-8

Cat. No.: VC7684417

Molecular Formula: C13H15NO

Molecular Weight: 201.269

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-3,4-dimethylaniline - 356092-19-8

Specification

CAS No. 356092-19-8
Molecular Formula C13H15NO
Molecular Weight 201.269
IUPAC Name N-(furan-2-ylmethyl)-3,4-dimethylaniline
Standard InChI InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3
Standard InChI Key SPXKYWDKBVGKMB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NCC2=CC=CO2)C

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound consists of two primary moieties:

  • A 3,4-dimethylaniline group, where methyl substituents at the 3- and 4-positions of the benzene ring enhance steric bulk and modulate electronic effects.

  • A furan-2-ylmethyl group, connected to the aniline nitrogen via a methylene bridge. The furan ring contributes π-electron density and potential coordination sites .

The IUPAC name, N-(furan-2-ylmethyl)-3,4-dimethylaniline, reflects this substitution pattern. Key identifiers include:

PropertyValueSource
Molecular FormulaC13H15NO\text{C}_{13}\text{H}_{15}\text{NO}
Molecular Weight201.27 g/mol
SMILESCC1=C(C=C(C=C1)NCC2=CC=CO2)C
InChIKeySPXKYWDKBVGKMB-UHFFFAOYSA-N

Spectroscopic and Computational Data

Predicted Collision Cross-Section (CCS) values, critical for mass spectrometry characterization, vary by adduct :

Adductm/zCCS (Ų)
[M+H]⁺202.12145.0
[M+Na]⁺224.10158.6
[M-H]⁻200.11151.4

These data assist in differentiating structural isomers during analytical workflows .

Synthetic Routes and Optimization

Proposed Synthesis

While no explicit protocol for N-(furan-2-ylmethyl)-3,4-dimethylaniline is documented, analogous compounds suggest a reductive amination pathway:

  • Reactants: 3,4-Dimethylaniline and furan-2-carbaldehyde.

  • Conditions: Reflux in ethanol with an acid catalyst (e.g., acetic acid) to form the Schiff base intermediate, followed by reduction with NaBH₄ or catalytic hydrogenation.

Hypothetical Reaction:

3,4-Dimethylaniline+Furan-2-carbaldehydeEtOH, H⁺ΔSchiff BaseNaBH₄N-(Furan-2-ylmethyl)-3,4-dimethylaniline\text{3,4-Dimethylaniline} + \text{Furan-2-carbaldehyde} \xrightarrow[\text{EtOH, H⁺}]{\Delta} \text{Schiff Base} \xrightarrow[\text{NaBH₄}]{} \text{N-(Furan-2-ylmethyl)-3,4-dimethylaniline}

Challenges in Synthesis

  • Steric Hindrance: The 3,4-dimethyl substitution on the aniline ring may slow imine formation due to reduced nucleophilicity of the amine.

  • Purification: Separation from unreacted starting materials or byproducts requires chromatography or recrystallization, given the compound’s moderate polarity.

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or dichloromethane, based on structural analogs.

  • Stability: The furan ring is susceptible to oxidative degradation under acidic or high-temperature conditions, necessitating inert storage environments .

Reactivity Profile

  • Amine Group: Participates in electrophilic substitution (e.g., acetylation, sulfonation) and serves as a ligand in metal coordination complexes .

  • Furan Ring: Prone to Diels-Alder reactions or electrophilic aromatic substitution at the 5-position.

Future Directions

  • Synthetic Optimization: Develop scalable, high-yield routes using flow chemistry or microwave-assisted techniques.

  • Biological Screening: Evaluate in vitro cytotoxicity and target engagement in disease models .

  • Computational Modeling: Predict reactivity and binding modes using DFT or molecular docking .

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